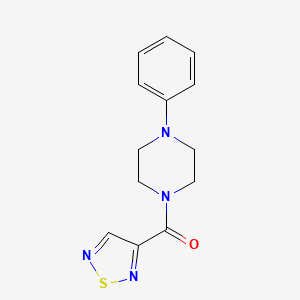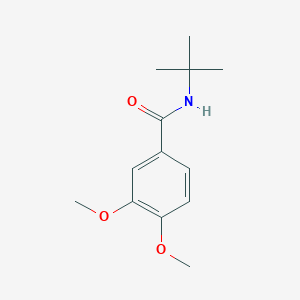![molecular formula C17H17ClN4S B5781127 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies and autoimmune diseases.
作用機序
BTK is a key enzyme involved in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to be a selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have potent anti-proliferative and pro-apoptotic effects on B cells. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of autoimmune diseases. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
実験室実験の利点と制限
One of the advantages of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has shown promising results in animal models of B cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, one of the limitations of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine is its low solubility, which may pose challenges for formulation and delivery.
将来の方向性
There are several potential future directions for the development of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine may also have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, further research is needed to optimize the formulation and delivery of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine, as well as to investigate its potential for combination therapy with other agents.
合成法
The synthesis of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthetic route involves the reaction of 4-chloro-5-nitrothiophene-2-carboxylic acid with 4-methylpiperazine to form the intermediate compound, which is then cyclized with 2,3-dichloropyridine to give the final product. The overall yield of the synthesis is 34%.
科学的研究の応用
5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine selectively inhibits BTK and blocks B cell receptor signaling, leading to the inhibition of B cell proliferation and survival. In vivo studies using animal models have demonstrated the efficacy of 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-14(10-23-17(15)20-11-19-16)12-2-4-13(18)5-3-12/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWCJBZVSQYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)



![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)
![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)




